

An In-depth Technical Guide to 4'-Methoxypropiofenone: Structure, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: 4'-Methoxypropiofenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-Methoxypropiofenone**, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purity analysis, and visual representations of these processes to support research and development activities.

Core Chemical and Physical Properties

4'-Methoxypropiofenone, also known as p-methoxypropiofenone, is an aromatic ketone characterized by a propiofenone backbone with a methoxy group substituted at the para position of the phenyl ring.^[1] This structure contributes to its utility as a precursor in the synthesis of various pharmaceutical compounds and fragrances.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **4'-Methoxypropiofenone**, compiled from various sources for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
CAS Number	121-97-1
Appearance	White to off-white crystalline solid or colorless to pale yellow liquid
Melting Point	27-29 °C
Boiling Point	273-275 °C
Density	~1.06 g/cm ³
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ether

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of **4'-Methoxypropioophenone** are crucial for reproducible and reliable scientific outcomes. The following sections provide established protocols for these procedures.

Synthesis of 4'-Methoxypropioophenone via Friedel-Crafts Acylation

A common and effective method for the industrial and laboratory synthesis of **4'-Methoxypropioophenone** is the Friedel-Crafts acylation of anisole with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.[\[1\]](#)[\[3\]](#)

Materials and Reagents:

- Anisole
- Propionyl chloride
- Aluminum chloride (anhydrous)

- 1,2-Dichloroethane (solvent)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (2%)
- Ice
- Water

Procedure:

- To a round-bottom flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 525 ml of 1,2-dichloroethane and 209 g of anhydrous aluminum chloride.[\[3\]](#)
- Cool the resulting suspension to 0°C using an ice bath.[\[3\]](#)
- Slowly add 127 g of propionyl chloride dropwise to the stirred suspension over 75 minutes, ensuring the temperature is maintained between 0-5°C.[\[3\]](#)
- After the addition is complete, allow the reaction mixture to warm to approximately 18-20°C.[\[3\]](#)
- Add 141.6 g of anisole dropwise over a period of 2 hours, maintaining the temperature at 20°C.[\[3\]](#)
- Allow the reaction to proceed for 12 hours at room temperature.[\[3\]](#)
- Quench the reaction by carefully pouring the mixture into a beaker containing 800 g of ice, 130 ml of water, and 130 ml of concentrated hydrochloric acid.[\[3\]](#)
- Separate the organic layer and extract the aqueous layer twice with 250 ml portions of 1,2-dichloroethane.[\[3\]](#)
- Combine the organic extracts and wash sequentially with three 200 ml portions of 2% sodium hydroxide solution and one 250 ml portion of water.[\[3\]](#)
- Remove the solvent from the organic layer via vacuum evaporation.[\[3\]](#)

- Purify the crude residue by vacuum distillation to yield pure **4'-Methoxypropiofenone**.^[3]

Purity Analysis of 4'-Methoxypropiofenone

Ensuring the purity of synthesized **4'-Methoxypropiofenone** is critical for its application in drug development and other sensitive areas. A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended.

1. High-Performance Liquid Chromatography (HPLC)^[4]

- Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid), starting at 50% acetonitrile and increasing to 95% over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve the sample in acetonitrile (1 mg/mL) and filter through a 0.45 µm syringe filter.

2. Gas Chromatography-Mass Spectrometry (GC-MS)^[4]

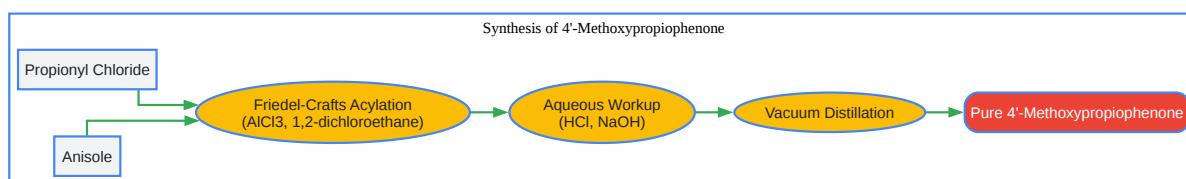
- Instrumentation: GC system coupled with a mass spectrometer (electron ionization source).
- Column: Non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Hold at 100°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Sample Preparation: Dissolve the sample in dichloromethane (1 mg/mL).

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy^[4]

- Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) containing a known amount of an internal standard (e.g., maleic anhydride).
- Analysis: The purity is determined by comparing the integral of a specific resonance of **4'-Methoxypropiophenone** (e.g., the methoxy protons) to the integral of the internal standard.

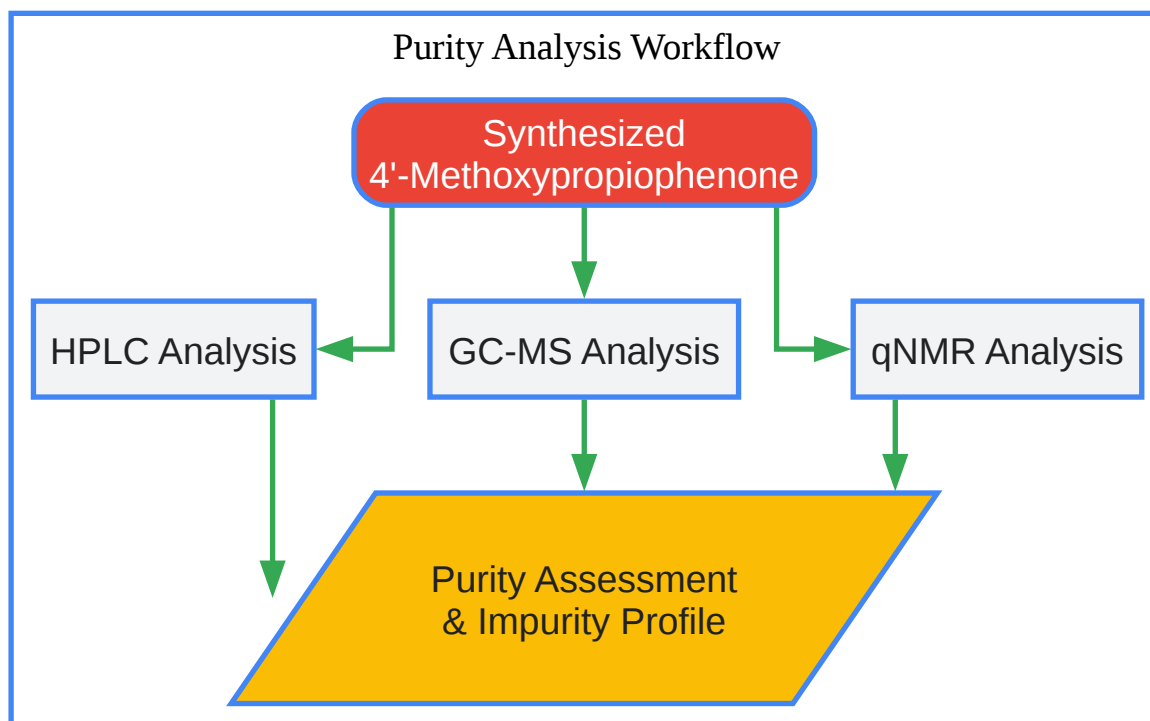
Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the synthesis and analytical workflows for **4'-Methoxypropiophenone**.



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Caption: Workflow for the synthesis of **4'-Methoxypropiophenone**.



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Caption: Workflow for the purity analysis of synthetic compounds.

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